molecular formula C27H24N6O4 B2455364 2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE CAS No. 441290-42-2

2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE

Cat. No.: B2455364
CAS No.: 441290-42-2
M. Wt: 496.527
InChI Key: YBORPUNFQPQHJG-UHFFFAOYSA-N
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Description

2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE is a complex organic compound with a molecular formula of C27H24N6O4 and an average mass of 496.517 Da . This compound is notable for its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core, a phenylcarbamoyl group, and a benzoate ester moiety.

Properties

IUPAC Name

[2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O4/c1-3-36-22-16-19(14-15-21(22)37-26(35)18-10-6-4-7-11-18)24-23(17(2)28-27-30-31-32-33(24)27)25(34)29-20-12-8-5-9-13-20/h4-16,24H,3H2,1-2H3,(H,29,34)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORPUNFQPQHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE typically involves multi-step organic reactions. The key steps include:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylcarbamoyl Group: This step often involves the use of phenyl isocyanate or similar reagents.

    Esterification to Form the Benzoate Moiety: This can be done using benzoic acid derivatives under esterification conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and automated synthesis techniques.

Chemical Reactions Analysis

2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation.

Case Studies:

  • Neurological Disorders: Research has indicated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration.
  • Cardiovascular Applications: Studies show promising results in modulating blood pressure and improving heart function in animal models.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics.

Research Findings:

  • In vitro studies have shown that related triazole derivatives possess antibacterial activity against resistant bacterial strains. Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics.

Study Example:

  • A study evaluating various triazole derivatives found modifications that enhanced activity against resistant strains, highlighting the importance of ethoxy and methoxy groups in increasing bioavailability and binding affinity.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays and studies.

Key Insights:

  • Cytotoxicity assays against human cancer cell lines (e.g., MCF-7) have demonstrated significant growth inhibition.
  • Docking studies reveal favorable interactions with proteins involved in cancer progression.

Study Example:

  • Comparative studies showed that specific substituents on the phenyl rings improved cytotoxicity, yielding IC50 values lower than those of conventional chemotherapeutics.

Anti-inflammatory Activity

Research indicates that this class of compounds may also exhibit anti-inflammatory effects.

Findings:

  • Compounds have been identified as inhibitors of TNFα and TNFR1 complexes, which play critical roles in inflammatory responses.
  • In vivo studies have shown reductions in inflammatory markers when tested in animal models.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals.

Applications:

  • It contributes to the development of effective pesticides and herbicides aimed at improving crop yield while minimizing environmental impact.

Material Science

The compound is explored for its potential in creating novel materials with unique properties.

Research Focus:

  • Investigations are ongoing into its use for materials with improved thermal stability and mechanical strength, which could be useful across various industrial applications.

Data Summary Table

Application AreaKey Findings/Case Studies
PharmaceuticalNeuroprotective effects; cardiovascular modulation
AntimicrobialSignificant antibacterial activity; effective against resistant strains
AnticancerCytotoxicity against MCF-7; favorable docking interactions
Anti-inflammatoryInhibition of TNFα; reduction in inflammatory markers
Agricultural ChemistryDevelopment of effective pesticides/herbicides
Material SciencePotential for improved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The tetrazolo[1,5-a]pyrimidine core may also play a role in binding to nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives and phenylcarbamoyl-substituted molecules. Compared to these, 2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Similar compounds include:

Biological Activity

2-Ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available literature, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrazole ring and a phenyl benzoate moiety. Its molecular formula is C23H25N5O4C_{23}H_{25}N_5O_4 with a molecular weight of 435.5 g/mol. The IUPAC name is 2-Ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It may modulate enzyme activities or receptor functions due to its structural characteristics that allow binding to these targets.

Anticancer Activity

Research indicates that derivatives of tetrazoles exhibit significant anticancer properties. A study highlighted that compounds similar to 2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate showed promising results in inhibiting tumor growth in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2318.01 ± 0.5
Compound BMCF-716.20 ± 1.3

These results suggest that the compound may possess cytotoxic properties against breast cancer cells .

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of tetrazole derivatives. Studies have shown that compounds containing the tetrazole ring can exhibit antibacterial effects against various pathogens. For example:

PathogenActivity
Escherichia coliEffective
Staphylococcus aureusModerate

These findings indicate the potential for developing new antimicrobial agents based on the tetrazole framework .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Some derivatives have been reported to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for reducing inflammation .

Case Studies

  • Anticancer Efficacy : In a study assessing the anticancer effects of similar compounds on human breast cancer cell lines, it was found that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Antimicrobial Testing : A series of tests conducted on synthesized tetrazole derivatives revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

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